

Egfr/her2-IN-10 experimental controls and best practices

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Compound of Interest

Compound Name: *Egfr/her2-IN-10*

Cat. No.: *B15137635*

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Technical Support Center: EGFR/HER2-IN-10

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the experimental use of **EGFR/HER2-IN-10**.

Frequently Asked Questions (FAQs)

Q1: What is **EGFR/HER2-IN-10** and what is its mechanism of action? **EGFR/HER2-IN-10** is a potent and selective dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).^[1] As a member of the ErbB family of receptor tyrosine kinases, EGFR and HER2 are involved in cellular signaling pathways that control cell growth and differentiation.^{[2][3]} **EGFR/HER2-IN-10** functions by blocking the tyrosine kinase activity of these receptors, thereby inhibiting downstream signaling and potentially leading to an anti-proliferative effect in cancer cells that rely on these pathways.^[1]

Q2: What are the primary targets and inhibitory concentrations of **EGFR/HER2-IN-10**? The primary targets of this inhibitor are EGFR and HER2. The half-maximal inhibitory concentrations (IC₅₀) have been determined to be 2.3 nM for EGFR and 234 nM for HER2 in cell-free assays.^[1] This indicates a higher potency for EGFR compared to HER2.

Q3: In what types of cancer cell lines has **EGFR/HER2-IN-10** shown activity? **EGFR/HER2-IN-10** has demonstrated effective antiproliferative action against prostate carcinoma cell lines.^[1] Given its targets, it may also be relevant for studying other cancers where EGFR and/or HER2

are overexpressed or mutated, such as certain types of breast, lung, and colorectal cancers.[4]
[5]

Q4: How should I store **EGFR/HER2-IN-10**? Proper storage is crucial to maintain the stability and activity of the inhibitor. For similar compounds, it is recommended to store the powder at -20°C for up to 3 years.[6] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[6]

Quantitative Data Summary

For effective experimental planning, refer to the tables below for key quantitative data related to **EGFR/HER2-IN-10** and other relevant dual inhibitors.

Table 1: In Vitro Inhibitory Activity of **EGFR/HER2-IN-10**

Target	IC50 Value
EGFR	2.3 nM
HER2	234 nM
Data sourced from MedchemExpress.[1]	

Table 2: Comparative IC50 Values of Similar Dual Kinase Inhibitors

Inhibitor	EGFR IC50	EGFR (T790M) IC50	HER2 IC50
EGFR/HER2-IN-10	2.3 nM	N/A	234 nM
EGFR/HER2-IN-9	3.2 nM	8.3 nM	14 nM
EGFR/HER2-IN-11	22 nM	N/A	7.7 nM
Data compiled from MedchemExpress datasheets.[1][6][7]			

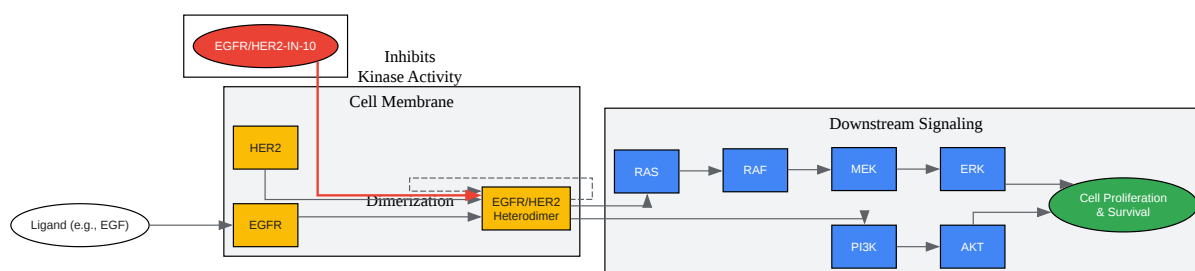
Table 3: Recommended Storage Conditions

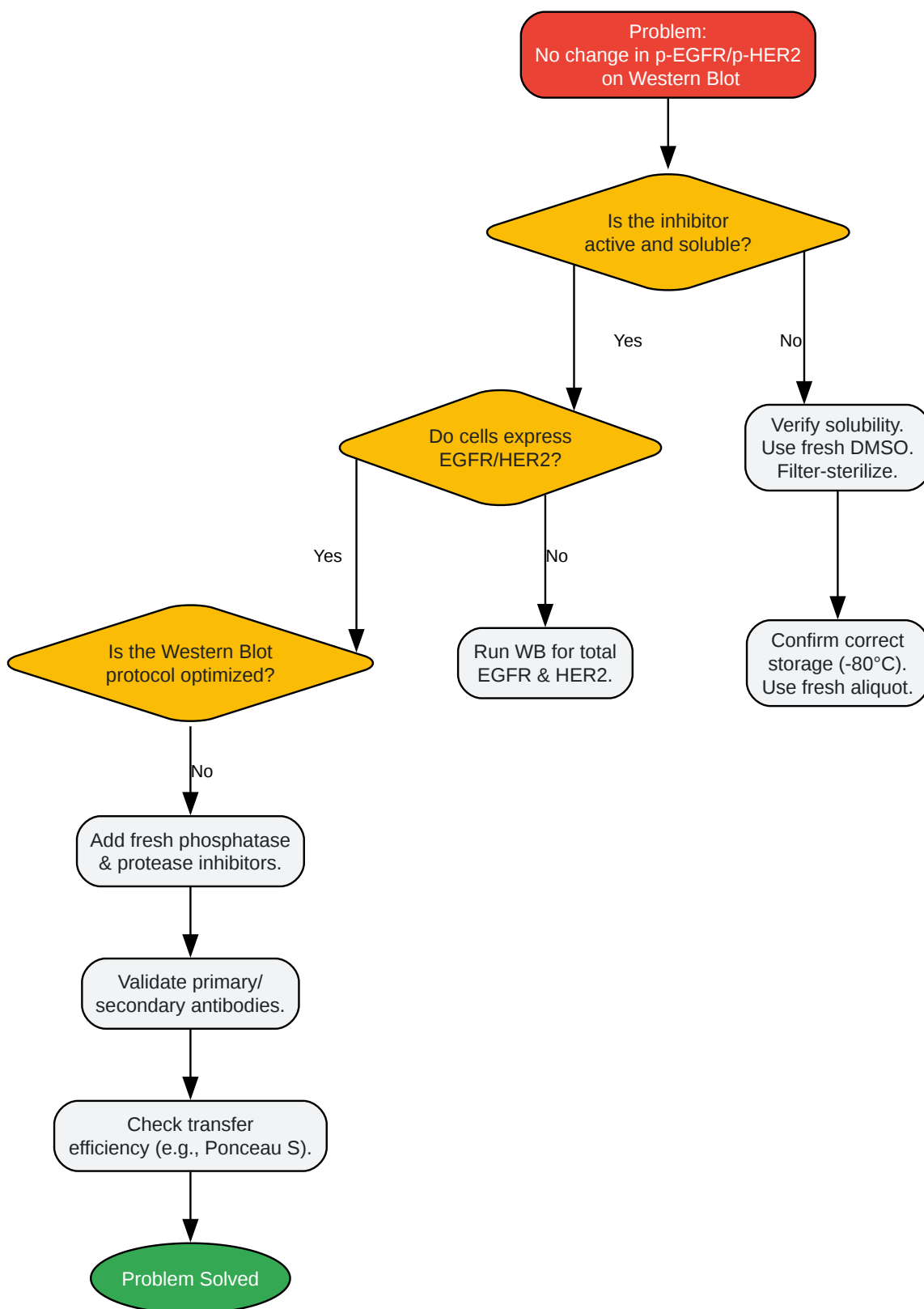
Format	Storage Temperature	Shelf Life
Powder	-20°C	3 years
In Solvent (e.g., DMSO)	-80°C	6 months
In Solvent (e.g., DMSO)	-20°C	1 month
General recommendations based on similar compounds. [6]		

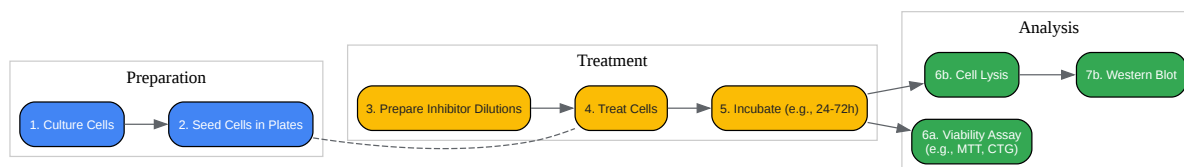
Visual Guides and Pathways

EGFR/HER2 Signaling and Inhibition Pathway

This diagram illustrates the EGFR and HER2 signaling cascade and the point of intervention for **EGFR/HER2-IN-10**. Ligand binding to EGFR or overexpression of HER2 leads to receptor dimerization, which activates intrinsic kinase domains.[\[3\]](#)[\[5\]](#) This triggers autophosphorylation and the initiation of downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, promoting cell proliferation and survival.[\[2\]](#)[\[8\]](#) **EGFR/HER2-IN-10** directly inhibits the kinase activity, blocking these downstream effects.







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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The EGFR-HER2 module: a stem cell approach to understanding a prime target and driver of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive value of EGFR and HER2 overexpression in advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
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